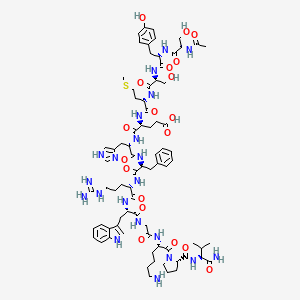
黑素激肽
描述
Melanotropin, also known as Melanocyte-stimulating hormone (MSH), is a family of peptide hormones and neuropeptides that include α-MSH, β-MSH, and γ-MSH . These hormones are produced by cells in the pars intermedia of the anterior lobe of the pituitary gland . They play a crucial role in pigmentation, regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, cardiovascular and metabolic effects, and important roles in the nervous system .
Synthesis Analysis
The various forms of MSH are generated from different cleavages of the proopiomelanocortin protein, which also yields other important neuropeptides like adrenocorticotropic hormone . α-MSH is one of the first peptide hormones isolated from the pituitary gland . The biologic functions of α-MSH and structure-activity relationships of α-MSH analogues have been extensively researched .
Molecular Structure Analysis
α-Melanotropin (α-MSH) is a peptide hormone with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 . This sequence has been found to be crucial for its biological activity .
Chemical Reactions Analysis
The initial actions of α-MSH are mediated at the level of the melanocyte membrane and involve signal transduction from receptor to adenylate cyclase on the intracellular surface of the membrane .
科学研究应用
-
Biomedicine : Melanotropin, specifically α-Melanotropin (α-MSH), has been found to have potential applications in the field of biomedicine . It has been used in research related to inflammation, with studies showing that melanocortins favorably modulate both innate and adaptive immune responses . This has sparked interest in the development of Melanocortin Receptor (MCR) targeted compounds as novel anti-inflammatory therapies for clinical conditions like inflammatory bowel disease and rheumatoid arthritis .
-
Pharmacology : Synthetic analogues of α-MSH, such as afamelanotide (also known as melanotan I), have been developed and researched . These analogues have improved stability and bioavailability, making them useful for studying the pharmacology and potential medical applications of melanotropin .
-
Neuroscience : In the central nervous system, α-MSH has been found to suppress appetite . This has implications for the study and treatment of conditions related to eating behavior and energy balance.
-
Dermatology : α-MSH stimulates the production and release of melanin by melanocytes in skin and hair . This has potential applications in the treatment of skin conditions and disorders related to pigmentation.
-
Agriculture : While the specific applications of Melanotropin in agriculture are not well-documented, melanin, which is stimulated by Melanotropin, has been found to have applications in the agricultural industry .
-
Food Industry : Similarly, while the specific applications of Melanotropin in the food industry are not well-documented, melanin has been found to have potential applications in the food industry .
-
Drug Development : Researchers are working on designing novel Melanotropins for new applications for the Melanocortin System . The goal is to develop more potent, receptor selective, and specific ligands for the melanocortin receptors (MCRs). These novel ligands, which are biologically stable and available for in vivo applications, will be useful for studying the pharmacology, physiology, and medical applications of melanotropin ligands .
-
Sexual Function and Behavior : α-MSH secreted in the hypothalamus also contributes to sexual arousal . This suggests potential applications in the study and treatment of sexual dysfunction .
-
Pain Management : The melanocortin receptors (MCRs) are involved in many of our most common degenerative diseases including prolonged and neuropathic pain . This suggests that melanotropin and its analogues could have potential applications in pain management .
-
Cardiovascular Function : The melanocortin receptors (MCRs) also play a role in cardiovascular function . This suggests that melanotropin and its analogues could have potential applications in the treatment of cardiovascular diseases .
-
Immune Response : The melanocortin receptors (MCRs) are involved in immune response . This suggests that melanotropin and its analogues could have potential applications in the modulation of immune responses .
-
Stress Response : The melanocortin receptors (MCRs) are involved in response to stress . This suggests that melanotropin and its analogues could have potential applications in the management of stress-related disorders .
-
Drug Development : Researchers are working on designing novel Melanotropins for new applications for the Melanocortin System . The goal is to develop more potent, receptor selective, and specific ligands for the melanocortin receptors (MCRs). These novel ligands, which are biologically stable and available for in vivo applications, will be useful for studying the pharmacology, physiology and medical applications of melanotropin ligands .
-
Sexual Function and Behavior : α-MSH secreted in the hypothalamus also contributes to sexual arousal . This suggests potential applications in the study and treatment of sexual dysfunction .
-
Pain Management : The melanocortin receptors (MCRs) are involved in many of our most common degenerative diseases including prolonged and neuropathic pain . This suggests that melanotropin and its analogues could have potential applications in pain management .
-
Cardiovascular Function : The melanocortin receptors (MCRs) also play a role in cardiovascular function . This suggests that melanotropin and its analogues could have potential applications in the treatment of cardiovascular diseases .
-
Immune Response : The melanocortin receptors (MCRs) are involved in immune response . This suggests that melanotropin and its analogues could have potential applications in the modulation of immune responses .
-
Stress Response : The melanocortin receptors (MCRs) are involved in response to stress . This suggests that melanotropin and its analogues could have potential applications in the management of stress-related disorders .
安全和危害
未来方向
The melanocortin system, which includes melanotropin, plays a key role in maintaining homeostasis in our bodies through their neuro-immune-endocrine activities. It regulates a diverse array of physiological functions. The multiple roles of the melanocortins represent an opportunity for therapeutic interventions .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H109N21O19S/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNFPRLDDSXQCL-UAZQEYIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H109N21O19S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Melanotropin | |
CAS RN |
581-05-5 | |
| Record name | alpha-MSH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INTERMEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF025LA77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



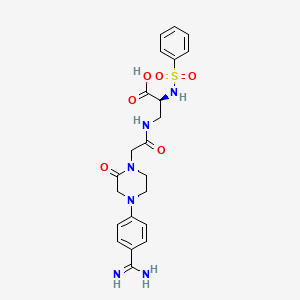
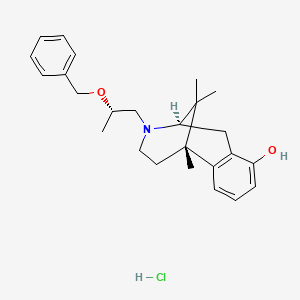
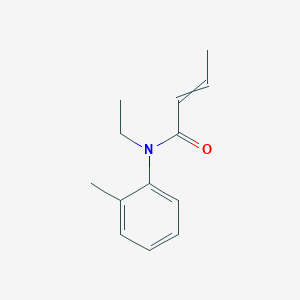
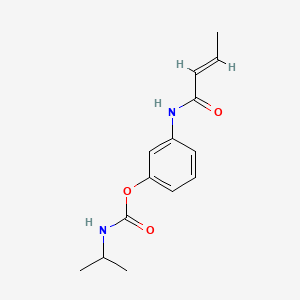
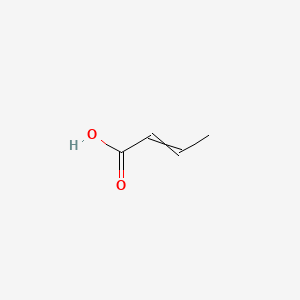
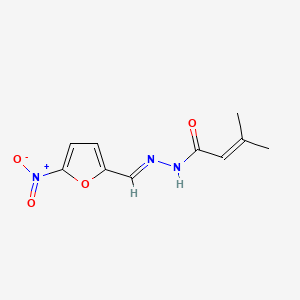
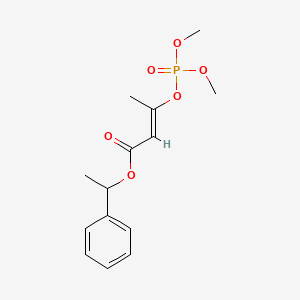
![5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1669632.png)
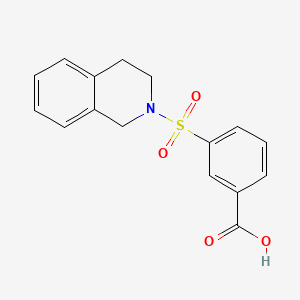
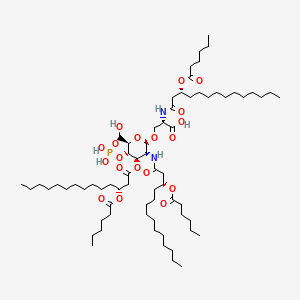
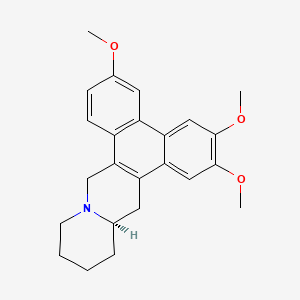

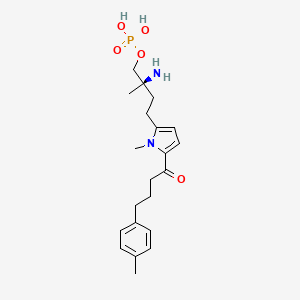
![1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid](/img/structure/B1669643.png)